molecular formula C12H19ClN2OS B1418809 N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185307-16-7

N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No. B1418809
CAS RN: 1185307-16-7
M. Wt: 274.81 g/mol
InChI Key: YRWICOQFVWVNJF-UHFFFAOYSA-N
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Description

N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride, or NPMTA hydrochloride, is a synthetic compound that has been used in a variety of research and laboratory applications. NPMTA hydrochloride is a white crystalline solid with a molecular weight of 383.89 g/mol and a melting point of 156-158 °C. It is soluble in water and ethanol, and can be used in a variety of applications, including as a catalyst, a reagent, and a ligand.

Scientific Research Applications

Chemical Synthesis and Characterization

N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride has been a subject of interest in chemical synthesis, leading to various derivatives with potential biological activities. For instance, derivatives of this compound have been synthesized via multi-component reactions involving paracetamol, morpholine/piperidine, and benzaldehyde, yielding novel paracetamol derivatives. These compounds have shown interactions with calf thymus DNA and bovine serum albumin (BSA), indicating potential for DNA-binding applications and protein interaction studies (Raj, 2020).

Antiproliferative Activity

Research has also focused on the antiproliferative properties of related compounds. Novel quinoline derivatives, for example, have shown significant growth inhibition in various human cancer cell lines, suggesting the potential of these compounds in cancer research and therapy (Harishkumar et al., 2018).

Antibacterial Activity

The exploration of N-substituted acetamide derivatives with azinane and 1,3,4-oxadiazole cores has unveiled moderate antibacterial potentials against both Gram-positive and Gram-negative bacterial strains. This highlights the scope for developing new antimicrobial agents based on the structural framework of N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride (Iqbal et al., 2017).

Histamine H3 Receptor Antagonism

In the realm of neuropharmacology, compounds derived from N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride have been identified as potent and selective histamine H3 receptor inverse agonists. These compounds, such as SUVN-G3031, have shown promising wake-promoting effects, supporting their potential use in treating sleep disorders (Nirogi et al., 2019).

Novel Catalytic Applications

The compound and its derivatives have found applications in catalysis, particularly in facilitating one-pot synthesis reactions under ultrasound irradiation. This underscores the compound's versatility and potential in green chemistry and synthetic methodologies (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-(piperidin-4-ylmethyl)-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c15-12(7-11-3-6-16-9-11)14-8-10-1-4-13-5-2-10;/h3,6,9-10,13H,1-2,4-5,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWICOQFVWVNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671619
Record name N-[(Piperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride

CAS RN

1185307-16-7
Record name N-[(Piperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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